(2S)-tridecane-1,2-diol
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Overview
Description
(2S)-tridecane-1,2-diol is an organic compound with the molecular formula C13H28O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is part of the diol family, characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-tridecane-1,2-diol typically involves the reduction of tridecanone using chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of tridecanone using a chiral borane reagent, such as ®- or (S)-CBS (Corey-Bakshi-Shibata) catalyst, under mild conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the product. The use of biocatalysts, such as enzymes, is also explored for greener and more sustainable production methods.
Chemical Reactions Analysis
Types of Reactions
(2S)-tridecane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Tridecanone or tridecanoic acid.
Reduction: Tridecane.
Substitution: Tridecyl chloride or tridecyl bromide.
Scientific Research Applications
(2S)-tridecane-1,2-diol has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-tridecane-1,2-diol depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl groups can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function. The exact pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
(2R)-tridecane-1,2-diol: The enantiomer of (2S)-tridecane-1,2-diol, with similar chemical properties but different biological activities.
1,2-decanediol: A shorter-chain diol with similar chemical reactivity but different physical properties.
1,2-tetradecanediol: A longer-chain diol with similar chemical reactivity but different physical properties.
Uniqueness
This compound is unique due to its specific stereochemistry, which can lead to different biological activities compared to its enantiomer or other diols. Its specific chain length also imparts unique physical properties, such as solubility and melting point, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C13H28O2 |
---|---|
Molecular Weight |
216.36 g/mol |
IUPAC Name |
(2S)-tridecane-1,2-diol |
InChI |
InChI=1S/C13H28O2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14/h13-15H,2-12H2,1H3/t13-/m0/s1 |
InChI Key |
IOYXJNDDBALLFR-ZDUSSCGKSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](CO)O |
Canonical SMILES |
CCCCCCCCCCCC(CO)O |
Origin of Product |
United States |
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